

Dotinurad: A Comprehensive Technical Guide on its Molecular and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dotinurad*

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An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Dotinurad is a novel and highly selective urate reabsorption inhibitor (SURI) developed for the treatment of hyperuricemia and gout.^{[1][2]} Its targeted mechanism of action, focusing on the inhibition of urate transporter 1 (URAT1), offers a promising therapeutic alternative to conventional treatments. This technical guide provides a detailed overview of **Dotinurad's** molecular formula, chemical properties, and the experimental methodologies used to characterize this compound.

Molecular and Physicochemical Properties

Dotinurad, also known by its development code FYU-981, is a small molecule with the following molecular and chemical characteristics:

Property	Value	Source
Molecular Formula	C ₁₄ H ₉ Cl ₂ NO ₄ S	[3]
IUPAC Name	(3,5-dichloro-4-hydroxyphenyl)-(1,1-dioxo-2H-1,3-benzothiazol-3-yl)methanone	[3]
CAS Number	1285572-51-1	[3]
Molecular Weight	358.2 g/mol	[3]
Solubility	Sparingly soluble in DMSO (1-10 mg/mL)	Cayman Chemical
Calculated LogP	2.9	[3]

Table 1: Key Molecular and Physicochemical Properties of **Dotinurad**.

Mechanism of Action: Selective URAT1 Inhibition

Dotinurad's therapeutic effect stems from its potent and selective inhibition of Urate Transporter 1 (URAT1), a protein primarily located in the apical membrane of renal proximal tubular cells.[1][4] URAT1 is responsible for the reabsorption of uric acid from the glomerular filtrate back into the bloodstream. By inhibiting this transporter, **Dotinurad** effectively increases the urinary excretion of uric acid, thereby lowering serum uric acid levels.[5]

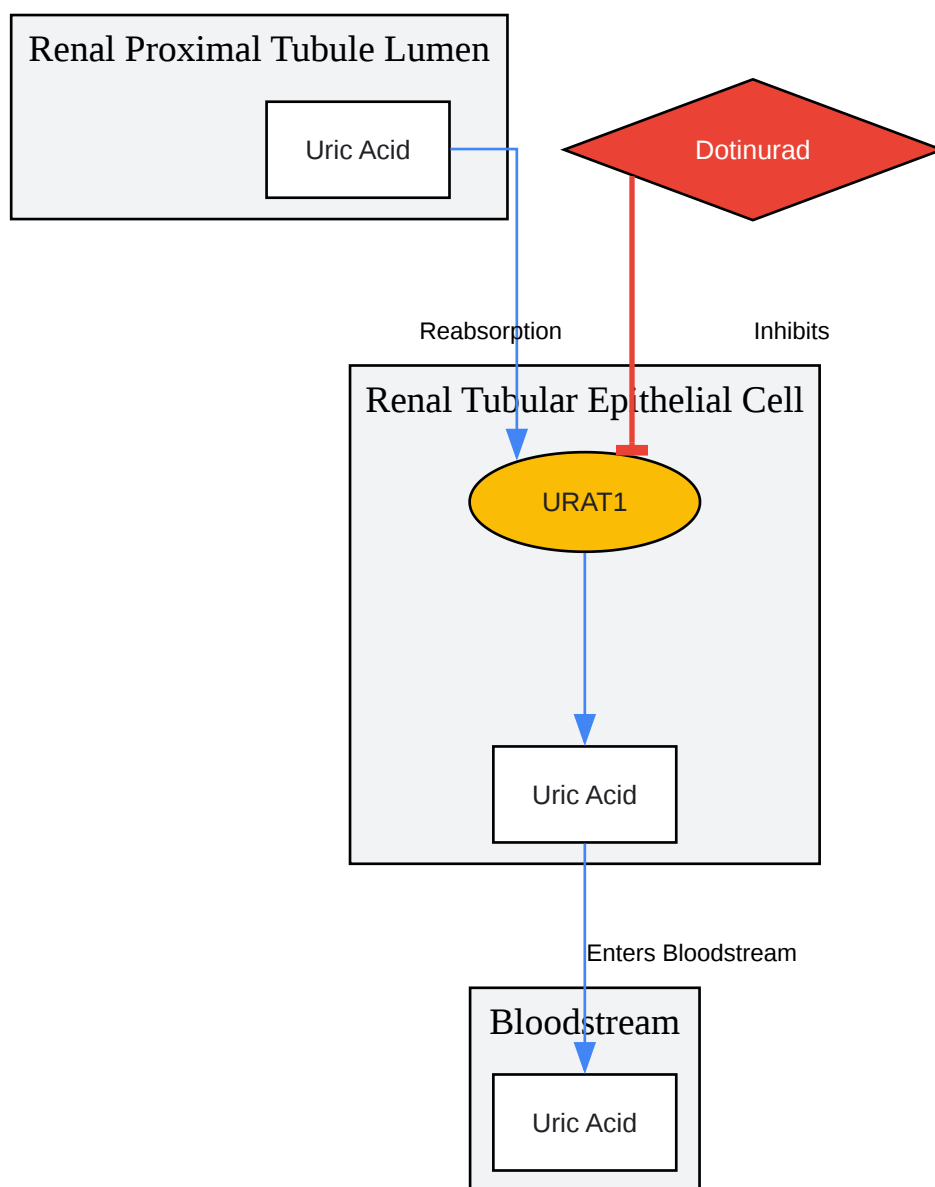
The selectivity of **Dotinurad** is a key feature, distinguishing it from other uricosuric agents. It exhibits significantly weaker inhibitory effects on other transporters involved in urate homeostasis, such as ATP-binding cassette subfamily G member 2 (ABCG2), and organic anion transporters 1 and 3 (OAT1 and OAT3).[5][6] This selectivity is thought to contribute to a more favorable safety profile, particularly concerning off-target effects.[1]

The inhibitory potency of **Dotinurad** against URAT1 and its selectivity over other transporters have been quantified in various in vitro studies, as summarized in the table below.

Transporter	IC ₅₀ (μM)	Source
URAT1	0.0372	[5] [6]
ABCG2	4.16	[5] [6]
OAT1	4.08	[5] [6]
OAT3	1.32	[5] [6]

Table 2: Inhibitory Activity of **Dotinurad** against Urate Transporters.

A proposed signaling pathway illustrating the mechanism of action of **Dotinurad** is depicted below.



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Dotinurad's inhibition of URAT1-mediated uric acid reabsorption.

Experimental Protocols

This section outlines the general experimental methodologies that can be employed to determine the chemical and pharmacological properties of **Dotinurad**.

URAT1 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory activity of **Dotinurad** against the URAT1 transporter.

Objective: To quantify the half-maximal inhibitory concentration (IC_{50}) of **Dotinurad** for URAT1-mediated uric acid uptake.

Materials:

- HEK 293 cells stably expressing human URAT1 (or other suitable cell lines like *Xenopus* oocytes injected with URAT1 cRNA).[\[5\]](#)
- [^{14}C]-labeled uric acid.
- **Dotinurad** stock solution (in DMSO).
- Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
- Cell lysis buffer.
- Scintillation cocktail and counter.

Workflow:

Workflow for the URAT1 inhibition assay.

Procedure:

- Cell Culture: Culture HEK 293 cells expressing URAT1 in appropriate media and conditions. Seed the cells in 96-well plates and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of **Dotinurad** in the assay buffer.
- Inhibition Assay:
 - Wash the cells with pre-warmed assay buffer.
 - Add the **Dotinurad** dilutions to the respective wells and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.

- Initiate the uptake reaction by adding [^{14}C]-uric acid to each well and incubate for a short period (e.g., 5-15 minutes).
- Stop the reaction by rapidly washing the cells with ice-cold assay buffer.
- Quantification:
 - Lyse the cells using a suitable lysis buffer.
 - Transfer the cell lysate to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the percentage of inhibition for each **Dotinurad** concentration relative to a vehicle control.
 - Plot the percentage of inhibition against the logarithm of the **Dotinurad** concentration and fit the data to a sigmoidal dose-response curve to calculate the IC_{50} value.

Solubility Determination (Shake-Flask Method)

This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of **Dotinurad**.

Objective: To determine the equilibrium solubility of **Dotinurad** in a specific solvent system (e.g., phosphate-buffered saline, pH 7.4).

Materials:

- **Dotinurad** (solid).
- Solvent of interest (e.g., PBS).
- Shaker or rotator.
- Centrifuge or filtration apparatus (e.g., 0.45 μm filter).
- Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

- **Sample Preparation:** Add an excess amount of solid **Dotinurad** to a known volume of the solvent in a sealed container.
- **Equilibration:** Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- **Phase Separation:** Separate the undissolved solid from the saturated solution by centrifugation or filtration.
- **Quantification:** Analyze the concentration of **Dotinurad** in the clear supernatant using a validated analytical method, such as HPLC-UV.
- **Calculation:** The determined concentration represents the thermodynamic solubility of **Dotinurad** in the specified solvent at that temperature.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) of **Dotinurad** using potentiometric titration.

Objective: To determine the pKa value(s) of **Dotinurad**.

Materials:

- **Dotinurad** solution of known concentration.
- Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH).
- Potentiometer with a pH electrode.
- Stirrer.
- Constant temperature bath.

Procedure:

- Sample Preparation: Dissolve a precisely weighed amount of **Dotinurad** in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).
- Titration:
 - Place the **Dotinurad** solution in a thermostated vessel and immerse the pH electrode and the tip of the burette containing the titrant.
 - incrementally add the titrant to the **Dotinurad** solution while continuously stirring and monitoring the pH.
 - Record the pH value after each addition of the titrant.
- Data Analysis:
 - Plot the pH values against the volume of titrant added to generate a titration curve.
 - The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For more accurate results, the pKa can be determined from the inflection point of the first derivative of the titration curve.

LogP Determination (HPLC Method)

This protocol outlines a method for determining the octanol-water partition coefficient (LogP) of **Dotinurad** using reversed-phase high-performance liquid chromatography (RP-HPLC).

Objective: To determine the LogP value of **Dotinurad** as a measure of its lipophilicity.

Materials:

- **Dotinurad**.
- A series of reference compounds with known LogP values.
- HPLC system with a reversed-phase column (e.g., C18).
- Mobile phase (e.g., a mixture of methanol or acetonitrile and water).
- UV detector.

Procedure:

- Chromatographic Analysis:
 - Inject **Dotinurad** and the reference compounds onto the RP-HPLC column under isocratic conditions.
 - Determine the retention time (t_R) for each compound.
 - Measure the void time (t_0) of the system.
- Calculation of Capacity Factor (k'):
 - Calculate the capacity factor for each compound using the formula: $k' = (t_R - t_0) / t_0$.
- Calibration Curve:
 - Plot the logarithm of the capacity factor ($\log k'$) of the reference compounds against their known LogP values.
 - Perform a linear regression analysis to obtain a calibration curve.
- LogP Determination of **Dotinurad**:
 - From the $\log k'$ value of **Dotinurad**, interpolate its LogP value using the equation of the calibration curve.

Conclusion

Dotinurad is a promising new therapeutic agent for hyperuricemia, characterized by its high selectivity for URAT1. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of its chemical and pharmacological properties. A thorough understanding of these characteristics is essential for its continued development and clinical application. Further research into its downstream signaling effects and potential off-target interactions will provide a more complete picture of its pharmacological profile.

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- To cite this document: BenchChem. [Dotinurad: A Comprehensive Technical Guide on its Molecular and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607185#dotinurad-molecular-formula-and-chemical-properties]

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